雷米普利差向异构体,(R,S,S,S,S)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Ramipril involves an environmentally benign process, including esterification and a robust resolution process utilizing inexpensive and recyclable L-(+)-mandelic acid. This method is noted for its efficiency and cost-effectiveness, contributing to the sustainable production of Ramipril (Malakondaiah et al., 2008).

Molecular Structure Analysis

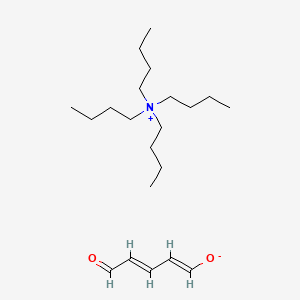

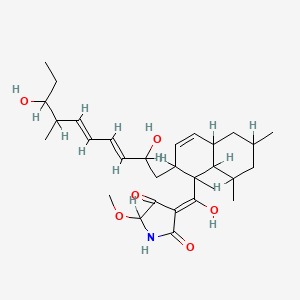

The molecular structure of Ramipril and its salts, such as the Tris(hydroxymethyl) aminomethane (Tris) salt, has been characterized through various techniques like FTIR, TG-DSC, and ab initio X-ray powder structure analysis. These studies reveal detailed insights into the intermolecular interactions and stability of Ramipril in different formulations (Bhattacharya et al., 2012).

Chemical Reactions and Properties

Ramipril undergoes various chemical reactions, including hydrolysis to its active metabolite, Ramiprilat, and degradation under specific conditions such as acidic, basic, and thermal environments. Studies have developed stability-indicating methods to analyze Ramipril and its impurities, highlighting its chemical behavior under stress conditions (Elshanawane et al., 2008).

Physical Properties Analysis

The analysis of Ramipril's physical properties includes its solubility, stability, and formulation into nanoemulsions and solid lipid nanoparticles. These formulations aim to enhance the bioavailability and reduce the side effects of Ramipril, providing insights into its physical characteristics in various delivery systems (Shafiq et al., 2007).

Chemical Properties Analysis

Ramipril's chemical properties, including its interaction with molybdophosphoric acid and its assay using spectrometric methods, have been explored to establish validated, stability-indicating analytical techniques. These methods are crucial for ensuring the quality and efficacy of Ramipril in pharmaceutical formulations (Vieriu et al., 2012).

科学研究应用

增强内皮功能

研究表明,雷米普利治疗可以显着增加稳定性冠状动脉疾病 (CAD) 患者的循环内皮祖细胞 (EPC),增强其增殖、迁移、粘附和体外血管生成能力。这提示了 ACEI 治疗 CAD 患者的一种新的作用机制,可能通过刺激参与缺血损伤后修复的 EPC,为 ACEI 治疗的临床益处做出贡献 (陶敏等,2004)。

对动脉粥样硬化的影响

HOPE 研究等重要研究已证明雷米普利在降低无心力衰竭患者心血管事件风险中的作用。这些研究表明,雷米普利可以减少动脉粥样硬化,这表明肾素-血管紧张素系统 (RAS) 在动脉粥样硬化的发展和进展中所起的作用比以前认为的更广泛。这突出了进一步进行临床研究以探索修改 RAS 带来的全部益处的必要性 (S. Yusuf,2002)。

大动脉僵硬度降低

已表明,在周围动脉疾病患者中,雷米普利通过减少大动脉僵硬度来改善心血管结局。这种作用部分归因于雷米普利对细胞外基质重塑的影响,正如人主动脉平滑肌细胞培养中胶原沉积减少以及弹性蛋白和纤连蛋白-1 沉积增加所证明的那样。这些发现强调了雷米普利在促进弹性基质分布方面的潜力,有助于临床上减少大动脉僵硬度和颈动脉压增高 (A. Ahimastos 等,2005)。

肾脏结局和糖尿病

ONTARGET 研究等重要研究探索了雷米普利的肾脏作用,证明其对主要肾脏结局的影响与其他治疗方法相似。本研究提供了对高危动脉粥样硬化并发症患者的最佳治疗方法的见解,强调了 ACE 抑制剂在管理肾脏结局和潜在地延迟糖尿病进展中的作用 (J. Mann 等,2008)。

神经保护作用

新兴的研究开始调查雷米普利的神经保护作用,特别是在预防接受脑放射治疗等治疗的患者的认知能力下降方面。可行性研究的初步结果表明,雷米普利通过减少神经炎症,可以减轻辐射引起的认知能力下降,为神经肿瘤学领域的进一步探索提供了有希望的途径 (C. Cramer 等,2020)。

属性

IUPAC Name |

(2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18+,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-UVBQOVKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ramipril epimer, (R,S,S,S,S)- | |

CAS RN |

104195-90-6 |

Source

|

| Record name | Ramipril epimer, (R,S,S,S,S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104195906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL EPIMER, (R,S,S,S,S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9947X9J31M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)

![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)

![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)